molecular formula C9H10BClO4 B1418373 (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid CAS No. 913835-94-6

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Cat. No. B1418373
CAS RN: 913835-94-6
M. Wt: 228.44 g/mol
InChI Key: JVVJLOYYNCABND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 913835-94-6 . It has a molecular weight of 228.44 . The IUPAC name for this compound is 2-chloro-4-(ethoxycarbonyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid” are not available, it’s worth noting that boronic acids, in general, are known to undergo protodeboronation . This reaction involves the removal of the boronic acid group, often catalyzed by a radical approach .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . The country of origin is CN . The shipping temperature is room temperature .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials. The presence of the boronic acid group allows for the coupling with various halides or pseudohalides under catalytic conditions, typically palladium-based, to form biaryl compounds .

Synthesis of Phenols

The boronic acid moiety in this compound can undergo oxidative hydroxylation to produce phenols. This transformation is crucial for the synthesis of complex molecules that contain phenolic structures, which are common in natural products and active pharmaceutical ingredients .

Homolytic Aromatic Substitution

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can participate in homolytic aromatic substitution . This reaction is used to introduce substituents onto the aromatic ring, which can be further functionalized for the development of new compounds with potential therapeutic applications .

Carbometalation of Ynamides

The compound can be involved in the carbometalation of ynamides , which is a method used to form carbon-nitrogen bonds. This process is significant for the construction of nitrogen-containing heterocycles, which are core structures in many drugs and agrochemicals .

Trifluoromethylation

Trifluoromethyl groups are valuable in medicinal chemistry due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals. (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can be used in trifluoromethylation reactions to introduce trifluoromethyl groups into aromatic compounds .

Synthesis of Arylethanesulfonamides

This compound is also used in the synthesis of arylethanesulfonamides through 1,4-conjugate addition reactions with ethenesulfonamides. Arylethanesulfonamides have garnered interest due to their potential pharmacological properties, including anti-inflammatory and anticancer activities .

Preparation of Biarylketones and Phthalides

Biarylketones and phthalides are important intermediates in organic synthesis. (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid can be utilized in cross-coupling reactions to prepare these compounds, which are useful in various chemical industries .

Development of Organic Electronic Materials

Lastly, the compound finds application in the development of organic electronic materials . Its ability to form stable covalent bonds with other organic molecules makes it a valuable component in the synthesis of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(2-chloro-4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVJLOYYNCABND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657165
Record name [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

CAS RN

913835-94-6
Record name 1-Ethyl 4-borono-3-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.